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Introduction and Overview

Roniciclib (development code BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent

kinase (CDK) inhibitor that has been investigated in various preclinical models and early-phase clinical

trials for advanced malignancies. Unlike selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib,

abemaciclib) that specifically target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell

cycle arrest, Roniciclib exhibits a broast-spectrum inhibition profile targeting multiple cell-cycle and

transcriptional CDKs. This comprehensive activity profile enables Roniciclib to interfere with both cell

division cycle progression and transcriptional regulation, presenting a distinct therapeutic approach

compared to selective CDK4/6 inhibitors [1] [2].

The compound emerged from optimization efforts of earlier multi-targeted CDK inhibitors, particularly

through the incorporation of a sulfoximine group and a trifluoromethyl substituent at the 5-position of the

aminopyrimidine core, along with specific modifications to the side chain structure. These structural

refinements resulted in improved pharmacological properties while maintaining potent inhibition across

multiple CDK targets [3]. Roniciclib has demonstrated broad-spectrum anti-proliferative activity across

diverse human cancer cell lines and has shown efficacy in various xenograft models, including those

refractory to standard chemotherapeutic agents [2].
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Mechanism of Action and Signaling Pathways

Primary Targets and Inhibition Profile

Roniciclib functions as a low nanomolar inhibitor against both cell-cycle regulating CDKs and

transcription-associated CDKs. Its primary targets include:

Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4, and CDK6 with IC50 values typically ≤11 nM [1] [2]
Transcriptional CDKs: CDK5, CDK7, and CDK9 with IC50 values ≤50 nM [1]

Non-CDK kinase targets: Additionally demonstrates inhibition of Aurora A kinase at nanomolar
concentrations [1]

This comprehensive inhibition profile distinguishes Roniciclib from selective CDK4/6 inhibitors currently

approved for hormone receptor-positive breast cancer, which primarily target CDK4 and CDK6 with

minimal activity against other CDK family members [4] [5] [6].

Signaling Pathways and Cellular Consequences

The diagram below illustrates the core signaling pathways affected by Roniciclib and the subsequent cellular

consequences:
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Downstream Cellular Effects
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Roniciclib inhibits multiple CDK pathways, inducing cell cycle arrest and apoptosis.

The pan-CDK inhibitory activity of Roniciclib translates to several key cellular effects:

Cell cycle arrest: Unlike selective CDK4/6 inhibitors that primarily induce G1 arrest, Roniciclib
treatment results in accumulation of cells in G2/M phase across multiple cancer cell types,
including anaplastic thyroid cancer and cervical cancer models [1]

Apoptosis induction: Roniciclib activates caspase-3/7 activity and increases early apoptotic cells
as demonstrated by Annexin V staining [1]

Transcription disruption: By inhibiting CDK7 and CDK9, which regulate RNA polymerase II
phosphorylation, Roniciclib disrupts transcription initiation and elongation, potentially affecting

the expression of short-lived pro-survival proteins [2]
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Cancer stemness reduction: In neuroblastoma models, Roniciclib has been shown to

downregulate stemness markers and inhibit neurosphere formation, suggesting activity against
cancer stem cell populations [7]

Preclinical Profiling and Experimental Data

In Vitro Efficacy and Potency

Roniciclib has demonstrated potent anti-proliferative effects across a broad panel of human cancer cell lines:

Table 1: In Vitro Anti-proliferative Activity of Roniciclib in Cancer Cell Lines

Cancer Type
Cell
Line

Experimental Measure Result Reference

Anaplastic Thyroid
Cancer

8505C Median-effect dose (Dm) 9.7 ± 0.1 nM [1]

Anaplastic Thyroid
Cancer

KAT18 Median-effect dose (Dm) 11.3 ± 1.1 nM [1]

Anaplastic Thyroid
Cancer

8305C Median-effect dose (Dm) 16.4 ± 0.8 nM [1]

Neuroblastoma IMR-32 Neurosphere formation
inhibition

Significant
reduction

[7]

Neuroblastoma SH-
SY5Y

Neurosphere formation
inhibition

Significant
reduction

[7]

Key Experimental Protocols

3.2.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the concentration-dependent anti-proliferative effects of Roniciclib
Methodology:
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Seed cancer cells in appropriate multi-well plates and allow to adhere overnight

Treat cells with escalating concentrations of Roniciclib (e.g., 1-100 nM) for 72-96 hours
Measure cell viability using ATP-based assays (e.g., CellTiter-Glo) or direct cell counting

Calculate IC50 values using non-linear regression analysis of dose-response curves
Key Considerations: Roniciclib exhibits more robust and durable cytotoxic effects at higher doses

(≥25 nM), with near-complete growth arrest (≥89.3%) observed at 100 nM [1]

3.2.2 Apoptosis Assessment

Purpose: To quantify Roniciclib-induced programmed cell death
Methodology:

Treat cells with Roniciclib (25 nM recommended) for 24 hours
Harvest cells and stain with Annexin V-Alexa Fluor 488 and propidium iodide (PI)

Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic
(Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Parallel assessment of caspase-3 activation using fluorometric assays
Key Findings: Roniciclib significantly increases early apoptotic populations and caspase-3 activity

across multiple cancer cell lines [1]

3.2.3 Cell Cycle Analysis

Purpose: To determine the effect of Roniciclib on cell cycle distribution

Methodology:
Treat asynchronous cancer cells with Roniciclib (25 nM) for 24 hours

Fix cells with ethanol and stain with propidium iodide
Analyze DNA content by flow cytometry

Determine cell cycle phase distribution using appropriate software
Key Findings: Roniciclib treatment significantly increases the proportion of cells in G2/M phase,

indicating G2/M arrest [1]

In Vivo Efficacy

Roniciclib has demonstrated broad-spectrum in vivo anti-tumor activity in multiple xenograft models:

Significantly inhibits tumor growth in anaplastic thyroid cancer xenografts without evidence of toxicity
[1]

Shows impressive inhibition of tumor growth in neuroblastoma orthotopic mouse models [7]
Demonstrates additive efficacy in combination with cisplatin and etoposide in small-cell lung cancer

xenograft models without worsening tolerability [2]
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Clinical Development and Trial Data

Phase I Clinical Trials

Two first-in-human phase I studies evaluated Roniciclib in patients with advanced malignancies using

different dosing schedules:

Table 2: Phase I Clinical Trial Results of Roniciclib

Parameter 3 Days On/4 Days Off Schedule
4 Weeks On/2 Weeks Off
Schedule

Recommended Phase II
Dose

5 mg twice daily (solid tumors) Not determined (limited
tolerability)

Most Common Treatment-
Related AEs

Nausea (76.6%), fatigue (65.8%),
diarrhea (63.1%), vomiting (57.7%)

Study terminated due to
tolerability concerns

| Disease Control Rate | Ovarian cancer: 40.9% (n=25) SCLC: 17.4% (n=33) Tumor mutations: 33.3%

(n=6) | Not determined | | Pharmacokinetics | Rapid absorption and dose-proportional increase in exposure |

Limited evaluation |

The 3 days on/4 days off schedule (21-day cycle) demonstrated an acceptable safety profile and was

selected for further development based on better tolerability compared to the 4 weeks on/2 weeks off

schedule [2].

Clinical Pharmacokinetics

Based on available data:

Roniciclib is rapidly absorbed following oral administration

Exhibits dose-proportional increase in exposure
Preclinical models indicated a human starting dose of 0.01 mg kg⁻¹ (0.37 mg m⁻²) [2]

Food effect assessment at the recommended phase II dose showed no significant impact on
bioavailability [2]
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Comparative Analysis with Other CDK Inhibitors

Table 3: Comparison Between Roniciclib and Selective CDK4/6 Inhibitors

Parameter Roniciclib Palbociclib Ribociclib Abemaciclib

Primary Targets CDK1, 2, 3, 4, 6, 7, 9 CDK4, CDK6 CDK4, CDK6 CDK4, CDK6,
CDK9, CDK1,

CDK2

Cell Cycle
Arrest

G2/M phase G1 phase G1 phase G1 phase (G2

phase at higher
doses)

Selectivity
Profile

Pan-CDK inhibitor Highly selective
for CDK4/6

Highly selective
for CDK4/6

Less selective,
multiple kinase

targets

Key
Differentiating
Activity

Transcriptional

inhibition, cancer
stem cell targeting

HR+ breast

cancer with
endocrine

therapy

HR+ breast

cancer with
endocrine

therapy

Demonstrated

single-agent
activity

Clinical Status Phase II

(discontinued)

Approved (HR+

breast cancer)

Approved (HR+

breast cancer)

Approved (HR+

breast cancer)

Roniciclib's pan-CDK inhibition profile provides a distinct mechanism compared to selective CDK4/6

inhibitors. While CDK4/6 inhibitors primarily induce G1 arrest in Rb-proficient cells, Roniciclib's additional

inhibition of CDK1 and CDK2 enables G2/M phase arrest, potentially benefiting tumors less dependent on

CDK4/6 signaling alone. Furthermore, its activity against transcriptional CDKs (CDK7, CDK9) may

enhance efficacy in tumors reliant on specific transcriptional programs [1] [5] [6].

Research Applications and Potential Indications

Anaplastic Thyroid Cancer (ATC)
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Roniciclib has demonstrated promising preclinical activity in ATC, one of the most aggressive human

malignancies:

Inhibits ATC cell proliferation in a dose-dependent manner with low nanomolar potency [1]
Induces G2/M cell cycle arrest and apoptosis in ATC cell lines [1]

Significantly retards tumor growth in ATC xenograft models without evidence of toxicity [1]

Neuroblastoma and Cancer Stem Cells

In neuroblastoma models, Roniciclib has shown activity against cancer stem cell populations:

Downregulates stemness markers (CD44v6, CD114, nucleolin) in neuroblastoma tumor spheres [7]
Inhibits neurosphere formation across multiple neuroblastoma cell lines regardless of MYCN status

[7]
Demonstrates potent inhibition of tumor growth in orthotopic neuroblastoma mouse models [7]

Small Cell Lung Cancer (SCLC)

Roniciclib has been evaluated in SCLC based on its pan-CDK inhibition profile:

Demonstrated a disease control rate of 17.4% in phase I expansion cohort of SCLC patients [2]

Showed additive efficacy with cisplatin and etoposide in SCLC xenograft models [2]

Ovarian Cancer

In phase I expansion cohorts, Roniciclib showed a disease control rate of 40.9% in patients with ovarian

cancer, suggesting potential clinical activity in this malignancy [2].

Conclusion and Future Perspectives

Roniciclib represents a distinct class of pan-CDK inhibitors with a broader target profile compared to

selective CDK4/6 inhibitors. Its ability to simultaneously target multiple cell-cycle and transcriptional CDKs

provides a unique therapeutic approach that may be advantageous in certain tumor types, particularly

those with complex cell cycle dysregulation or cancer stem cell populations.
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The compound's preclinical efficacy across diverse cancer models, including anaplastic thyroid cancer and

neuroblastoma, along with acceptable safety profile in early clinical trials using intermittent dosing

schedules, supported its further investigation in specific malignancies. However, development challenges

including tolerability concerns with continuous dosing and the emergence of other targeted therapies have

influenced its clinical development path.

Future research directions for pan-CDK inhibitors like Roniciclib may include:

Biomarker-driven patient selection to identify tumors most dependent on pan-CDK signaling
Rational combination strategies with other targeted therapies or immunotherapies

Structural optimization to improve therapeutic index while maintaining broad activity
Exploration in pediatric malignancies where preclinical data suggests potential utility

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 10 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548254?utm_src=pdf-bulk
https://www.smolecule.com/products/s548254?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

